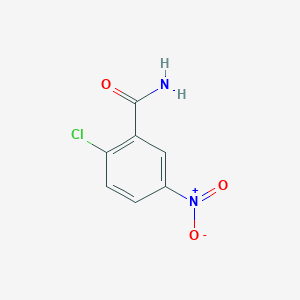

2-Chloro-5-nitrobenzamide

概要

説明

2-Chloro-5-nitrobenzamide is a chemical compound that has garnered interest in various fields of research due to its potential applications as a building block for pharmaceuticals and its role in chemical synthesis. The compound's derivatives have been explored for their potential as drugs and for their reactivity in chemical reactions .

Synthesis Analysis

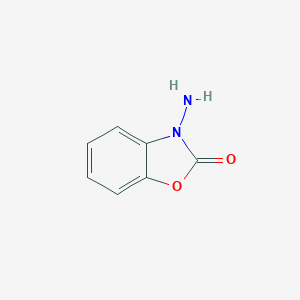

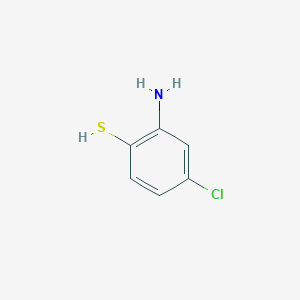

The synthesis of derivatives of this compound has been achieved through various methods. A catalyst-free microwave-assisted amination of 5-nitro-2-chlorobenzoic acid with different amines has been reported, yielding high isolated yields within a short time frame and without the need for solvents or catalysts . Another study focused on the synthesis of N,N-Diethyl-5-chloro-2-(4-chlorophenoxy)-4-nitroaniline from 2,5-dichloronitrobenzene, which involved multiple steps including oxidation, etherification, reduction, alkylation, and further oxidation .

Molecular Structure Analysis

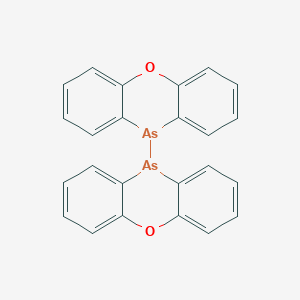

The molecular structure of this compound and its derivatives has been characterized using various spectroscopic and X-ray diffraction techniques. For instance, the molecular salts of 2-Chloro-4-nitrobenzoic acid were structurally characterized, demonstrating the importance of halogen bonds in the stabilization of these molecular adducts . Additionally, the crystal structure of a pharmaceutical co-crystal involving 2-chloro-4-nitrobenzoic acid was determined, revealing the association of molecules via hydrogen bonds and the formation of a ribbon architecture .

Chemical Reactions Analysis

The reactivity of this compound derivatives in chemical reactions has been explored in several studies. The reductive chemistry of a novel hypoxia-selective cytotoxin, which is a derivative of this compound, was investigated, revealing the selective toxicity for hypoxic cells due to the enzymatic reduction of one of the nitro groups . Another study described the use of 4-Chloro-2-fluoro-5-nitrobenzoic acid, a related compound, as a building block for the solid-phase synthesis of various heterocyclic scaffolds, highlighting its versatility in heterocyclic oriented synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives have been studied, with a focus on their solid-state behavior and potential pharmaceutical applications. The antiviral agent 2-Chloro-4-nitrobenzoic acid was found to exist as a dimorph in the solid state, and its co-crystal with nicotinamide exhibited higher thermal stability than the pure compounds . The hypoxic selectivity of various regioisomers of a hypoxia-selective cytotoxin related to this compound was also assessed, indicating differences in cytotoxicity and bioreduction under hypoxic conditions .

科学的研究の応用

Scientific Research Applications of 2-Chloro-5-nitrobenzamide

Antidiabetic Potential

A study synthesized derivatives of this compound and evaluated their antidiabetic potential, revealing that certain derivatives exhibited significant inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion (Thakral et al., 2020).Investigation of Hydrogen Bonding

The hydrogen bonding in 2-hydroxy-5-nitrobenzamide, a derivative of this compound, was examined using Car-Parrinello molecular dynamics simulation. This study aids in understanding the nature of hydrogen bonding in related compounds (Brela et al., 2012).Antimicrobial Properties

Mannich bases synthesized using this compound derivatives demonstrated antimicrobial activity against various Gram-positive and Gram-negative bacteria. This highlights the potential of this compound derivatives in developing new antimicrobial agents (Joshi et al., 2009).Potential Against Human African Trypanosomiasis

A series of halo-nitrobenzamide compounds, including derivatives of this compound, were synthesized and evaluated for their effectiveness against Trypanosoma brucei brucei, showing significant activity against this parasite (Hwang et al., 2010).Investigation of Crystal Structures

The crystal structures involving derivatives of this compound have been studied, contributing to the field of crystal engineering and providing insights into the molecular interactions and properties of these compounds (Saha et al., 2005).Synthesis and Evaluation as Anticancer Agents

Certain derivatives of this compound have been synthesized and evaluated for their potential as anticancer agents. These studies indicate the possibility of using these compounds in cancer treatment (Romero-Castro et al., 2011).Soil Interaction and Environmental Impact

Research on the interaction of derivatives of this compound with soil helps in understanding the environmental impact of these compounds, particularly in agricultural applications (Potter et al., 2016).

Safety and Hazards

作用機序

Target of Action

The primary targets of 2-Chloro-5-nitrobenzamide are Nuclear receptor coactivator 2 , Peroxisome proliferator-activated receptor gamma , and Retinoic acid receptor RXR-alpha . These targets play crucial roles in various cellular processes, including cell proliferation, differentiation, and metabolic regulation.

Mode of Action

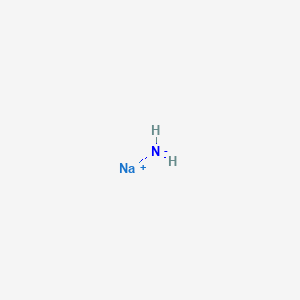

This compound interacts with its targets through a series of biochemical reactions. The compound is partially reduced by the enzyme MnpA , a NADPH-dependent nitroreductase, to 2-chloro-5-hydroxylaminophenol via 2-chloro-5-nitrosophenol . This is the first identified intermediate of this compound catabolism .

Biochemical Pathways

The degradation of this compound involves a series of biochemical pathways. The compound is initially reduced by MnpA to form 2-chloro-5-hydroxylaminophenol . This intermediate is then likely subjected to a ring-cleavage reaction catalyzed by MnpC , an aminohydroquinone dioxygenase

Pharmacokinetics

The compound’s molecular weight (200582 Da ) and its chemical structure suggest that it may have good bioavailability

Result of Action

The compound’s interaction with its targets suggests that it may influence cell proliferation, differentiation, and metabolic regulation

特性

IUPAC Name |

2-chloro-5-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O3/c8-6-2-1-4(10(12)13)3-5(6)7(9)11/h1-3H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDHXWAPVLOGAJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50301630 | |

| Record name | 2-chloro-5-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50301630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16588-15-1 | |

| Record name | 16588-15-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145029 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-chloro-5-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50301630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5-nitrobenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

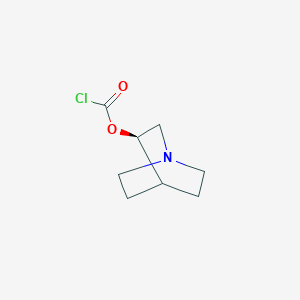

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

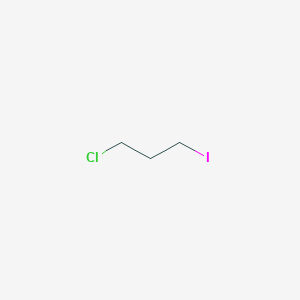

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 2-Chloro-5-nitrobenzamide interact with PPARγ and what are the downstream effects?

A1: While the provided abstracts don't delve into the specific binding mechanism, they demonstrate that this compound acts as a PPARγ antagonist. [, ] This means it likely binds to the receptor and blocks the binding of agonists, such as 15-deoxy-Δ12,14-prostaglandin J2 (PGJ2) and the investigated 1,1-Bis(3′-indolyl)-1-(p-substituted phenyl)methanes. [] Consequently, it inhibits PPARγ-dependent transactivation, effectively blocking the downstream gene expression and cellular responses typically induced by PPARγ agonists. These responses include growth inhibition, apoptosis induction, and changes in protein expression (e.g., caveolin-1, cyclin D1) observed in cancer cells. [, ]

Q2: What are the in vitro applications of this compound in studying PPARγ?

A2: this compound has been successfully employed in cell-based assays to investigate PPARγ signaling pathways. [, ] Researchers used it to confirm the PPARγ-dependence of cellular responses induced by various agonists, including 1,1-Bis(3′-indolyl)-1-(p-substituted phenyl)methanes and CDDO derivatives (CDDO, CDDO-Me, CDDO-Im). [, ] By pre-treating cells with this compound and observing the abrogation of agonist-induced effects, researchers can differentiate between PPARγ-dependent and -independent mechanisms of action.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。